molecular formula C9H12N2O B1286089 2-amino-N-(4-methylphenyl)acetamide CAS No. 64642-18-8

2-amino-N-(4-methylphenyl)acetamide

Cat. No.: B1286089
CAS No.: 64642-18-8
M. Wt: 164.2 g/mol
InChI Key: GLNSGCFQUWUWLB-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methylphenyl)acetamide hydrochloride (CAS 54643-64-0) is a substituted acetamide derivative supplied as a solid for biochemical and pharmaceutical research . This compound is characterized by a primary amine group at the α-position of the acetamide backbone and a 4-methylphenyl substituent on the nitrogen atom. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for various experimental applications . In scientific research, this compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules . Its structure suggests potential for diverse biological activity, and it has been studied for its antimicrobial and anticancer properties in vitro . The methyl group at the para position of the phenyl ring is understood to contribute to the molecule's lipophilicity and metabolic stability compared to variants with hydroxyl or methoxy substitutions . Researchers employ this compound in chemistry, biology, and material science, including the production of dyes and pigments . The mechanism of action for this compound hydrochloride is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules like enzymes, potentially inhibiting their activity, while the acetamide group may participate in various biochemical reactions . These interactions can influence cellular pathways, leading to observed pharmacological effects. Analytical techniques such as NMR, HPLC, and Mass Spectrometry are recommended for characterizing this compound and validating its purity . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNSGCFQUWUWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586239
Record name N-(4-Methylphenyl)glycinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-18-8
Record name Acetamide, 2-amino-N-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64642-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)glycinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Methylphenyl Acetamide

Established Synthetic Routes for the 2-amino-N-(4-methylphenyl)acetamide Core Structure

The construction of the this compound core relies on established and reproducible synthetic strategies, primarily involving the formation of a key chloro-acetamide intermediate followed by amination.

A common and efficient pathway to this compound begins with the acylation of p-toluidine (B81030) (4-methylaniline) using chloroacetyl chloride. This reaction, typically conducted in the presence of a base like sodium acetate (B1210297) in glacial acetic acid or triethylamine (B128534) in an organic solvent, neutralizes the hydrogen chloride byproduct and yields the stable intermediate, 2-chloro-N-(4-methylphenyl)acetamide. nih.govresearchgate.net

The critical step is the subsequent nucleophilic substitution of the chlorine atom with an amino group. One documented approach for a similar transformation involves a two-step process via an azide (B81097) intermediate. The chloro-acetamide is reacted with sodium azide in an ethanol (B145695)/water mixture under reflux to produce 2-azido-N-(4-methylphenyl)acetamide. nih.goviucr.org This azide can then be reduced to the target primary amine, this compound. Another direct route involves the reaction of the chloro-intermediate with an amine source, such as ammonia, or as demonstrated with a related substrate, methylamine (B109427), to yield the corresponding N-methylated analog. chemicalbook.com

A general scheme is presented below:

Step 1: Acylation: p-Toluidine reacts with chloroacetyl chloride to form 2-chloro-N-(4-methylphenyl)acetamide. nih.gov

Step 2: Amination: The chloro-intermediate is converted to the final product. An example pathway uses sodium azide followed by reduction. nih.goviucr.org

StepReactantsReagents/SolventsProductYieldReference
1p-Toluidine, Chloroacetyl chlorideGlacial Acetic Acid, Sodium Acetate2-chloro-N-(4-methylphenyl)acetamide68% nih.gov
22-chloro-N-(p-tolyl)acetamide, Sodium azideEthanol/Water2-azido-N-(4-methylphenyl)acetamide73% nih.goviucr.org

The synthesis of acetamide (B32628) derivatives is often optimized through catalytic methods. In the acylation of anilines with chloroacetyl chloride, bases such as triethylamine not only act as acid scavengers but also catalyze the reaction. chemicalbook.comnih.gov For subsequent substitutions on the 2-chloro-N-arylacetamide intermediate, phase-transfer catalysis (PTC) has proven effective. For instance, the reaction of a chloro-acetamide with sodium methacrylate (B99206) is successfully catalyzed by triethylbenzylammonium chloride (TEBAC), suggesting that PTC could be a viable strategy for enhancing the amination step by improving the transport of the amine nucleophile between phases. researchgate.net

To improve reaction efficiency, modern techniques such as sonochemistry are employed. Ultrasound-assisted synthesis utilizes acoustic cavitation to accelerate chemical reactions, often leading to higher yields, significantly shorter reaction times, and milder conditions compared to conventional heating methods. nih.govnih.gov This "green chemistry" approach is noted for being energy-efficient and reducing the need for large quantities of solvents. mdpi.com The synthesis of various acetamide derivatives and related heterocyclic compounds has been successfully demonstrated using ultrasound irradiation, achieving yields between 75-89% in minutes rather than hours. nih.govnih.govacs.org This methodology is highly applicable to the synthesis of this compound, offering an economical and environmentally sustainable alternative to traditional protocols. nih.goveurekaselect.com

Systematic Derivatization Strategies for this compound Analogs

The presence of a reactive primary amino group and an activatable aromatic ring makes this compound an excellent platform for creating diverse analogs through systematic derivatization.

The primary amino group is a key site for functionalization.

Amidation: The amino group can be readily acylated or sulfonated. For instance, reaction with acyl chlorides or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding amides or sulfonamides. nih.gov This conversion is also a common strategy for temporarily "protecting" the amino group to control its reactivity during other transformations. libretexts.orgopenstax.org

Alkylation: N-alkylation of the amino group can be achieved under mild conditions. Methodologies developed for related aminothiophenes, using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, provide a template for introducing alkyl groups onto the nitrogen atom of this compound. nih.gov

Heterocycle Annulation: The 1,2-relationship between the amino group and the acetamide nitrogen allows for the construction of various heterocyclic rings. The precursor, 2-chloro-N-p-tolylacetamide, has been used to synthesize thiosemicarbazides, which are then cyclized to form β-lactams. researchgate.net Similarly, the title compound can serve as a synthon for a range of heterocycles, such as imidazoles or pyrimidines, through condensation reactions with appropriate bifunctional reagents. researchgate.netresearchgate.net

The aromatic ring of the molecule is amenable to electrophilic aromatic substitution, although the regiochemical outcome is influenced by the directing effects of three substituents: the amino, acetamido, and methyl groups.

Substitutions at the Acetamide Moiety and Linker Variation

The core structure of this compound offers multiple sites for chemical modification, particularly at the acetamide portion. The reactivity of the α-carbon and the N-H group of the acetamide allows for a variety of substitutions and linker variations, leading to a diverse array of derivatives.

A prominent pathway for modification begins with the related precursor, 2-chloro-N-(p-tolyl)acetamide. This compound serves as a versatile starting material for nucleophilic substitution reactions. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide. iucr.orgresearchgate.net This reaction, typically conducted in a refluxing ethanol/water mixture, substitutes the chloro group with an azido (B1232118) group, a valuable functional group in click chemistry and for the synthesis of nitrogen-containing heterocycles. iucr.org

Similarly, the α-amino group of the acetamide moiety can be readily modified. The reaction of 2-chloro-N-(4-methylphenyl)acetamide with methylamine yields 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride, demonstrating straightforward N-alkylation at the acetamide's amino group. chemicalbook.com Further research into the synthesis of various 2-(alkylamino)acetamides has shown that primary and secondary amines can be used to create a library of derivatives with varying alkyl substituents. researchgate.net

Linker variation extends to replacing the amino group altogether. The synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}acetamide illustrates how the fundamental acetamide linker can be altered to incorporate a sulfonylamino group, significantly changing the electronic and steric properties of the molecule. researchgate.net These modifications underscore the synthetic flexibility of the acetamide scaffold, allowing for the introduction of diverse functional groups and the exploration of their resulting chemical properties.

Table 1: Examples of Substitutions at the Acetamide Moiety

Starting Material Reagent(s) Product Type of Modification Reference(s)
2-Chloro-N-(p-tolyl)acetamide Sodium Azide (NaN₃) 2-Azido-N-(4-methylphenyl)acetamide Substitution of Chloro with Azido iucr.orgresearchgate.net
2-Chloro-N-(4-methylphenyl)acetamide Methylamine, Potassium Carbonate 2-(Methylamino)-N-(4-methylphenyl)acetamide N-Alkylation chemicalbook.com
Bromoacetamide Various Amines (e.g., aminodiphenylmethane) 2-(Alkylamino)acetamides N-Alkylation researchgate.net

Exploration of Novel Reaction Mechanisms and Intermediate Characterization During Synthesis

The synthesis of this compound and its derivatives involves several key reaction mechanisms and the formation of characterizable intermediates. The preparation of the precursor, 2-chloro-N-(4-hydroxyphenyl)acetamide, for example, proceeds via the acylation of an aminophenol with chloroacetyl chloride. iucr.org The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride.

Characterization of these molecules provides crucial insights into their structure and conformation. In the crystalline state, derivatives like 2-azido-N-(4-methylphenyl)acetamide exhibit specific intermolecular interactions, such as N—H⋯O hydrogen bonds, which form zigzag chains and influence the crystal packing. iucr.orgresearchgate.net Advanced analytical techniques are essential for confirming these structures.

The characterization of 2-azido-N-(4-methylphenyl)acetamide has been extensively detailed, with spectral data confirming its synthesis. iucr.org Key findings from various analytical methods are summarized below.

Table 2: Spectroscopic and Crystallographic Data for 2-azido-N-(4-methylphenyl)acetamide

Analysis Technique Observed Data / Findings Significance Reference
FT-IR (ATR) ν(N₃) at 2109 cm⁻¹, ν(C=O) at 1660 cm⁻¹, ν(N-H) at 3254 cm⁻¹ Confirms the presence of the azide, carbonyl, and amide functional groups. iucr.org
¹H NMR (DMSO-d₆) δ 10.05 (s, 1H, NH), δ 7.1-6.93 (m, 4H, Harom), δ 4.21 (s, 3H, CH₃), δ 4.02 (s, 2H, CH₂) Assigns protons to their respective chemical environments, confirming the overall structure. iucr.org
¹³C NMR (DMSO-d₆) δ 165.71 (C=O), δ 51.18 (CH₂), δ 63.85 (CH₃) Identifies the carbon skeleton and key functional group carbons. iucr.org
HRMS (ESI MS) Calculated m/z for C₉H₁₀N₄O: 190.21; Found: 190.1191 Provides a highly accurate mass measurement, confirming the molecular formula. iucr.org
X-ray Crystallography N—N—C—C torsion angles of -173.9°, -102.7°, and -173.6°; forms N—H⋯O hydrogen bonds. Reveals the three-dimensional arrangement of atoms and the nature of intermolecular forces in the solid state. iucr.orgresearchgate.net

Furthermore, studies on related acetamide derivatives reveal mechanistic insights into their stability and subsequent reactions. For example, certain 2-(aminoalkyl)acetamides are known to undergo intramolecular cyclization to form morpholin-2-ones, indicating a thermodynamically favored pathway. researchgate.net The characterization of intermediates and products through methods like mass spectrometry, which shows specific fragmentation patterns, is vital for elucidating these reaction pathways. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including acetamide derivatives. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One key aspect is the use of environmentally benign solvents. The synthesis of 2-azido-N-(4-methylphenyl)acetamide from its chloro-precursor utilizes an ethanol/water mixture as the solvent. iucr.orgresearchgate.net Water and ethanol are considered greener solvent choices compared to halogenated hydrocarbons or other volatile organic compounds due to their lower toxicity and environmental impact.

The choice of reagents is also critical. The Bechamp reduction, which uses iron metal and a dilute acid like acetic acid to reduce aromatic nitro groups, is a classic example of a greener alternative to other reduction methods that might use more toxic or hazardous reagents. researchgate.net This method is noted for its high selectivity under mild conditions. researchgate.net

Furthermore, novel and efficient methods are being developed for related transformations that align with green chemistry principles. For instance, the use of dimethyl carbonate (DMC) as both a reagent and a solvent for methylation reactions represents a green approach. rsc.org DMC is a non-toxic, biodegradable alternative to traditional methylating agents like methyl halides or dimethyl sulfate. Applying such methodologies to the synthesis of this compound derivatives could significantly reduce the environmental footprint of their production. The synthesis of related acetamides often involves simple workup procedures, such as precipitation and washing with water, which minimizes the use of organic solvents for extraction and purification. iucr.org

Table 3: Application of Green Chemistry Principles in Acetamide Synthesis

Green Chemistry Principle Application in Synthesis Example Compound / Reaction Reference(s)
Use of Safer Solvents Employing an ethanol/water solvent system instead of more hazardous organic solvents. Synthesis of 2-azido-N-(4-methylphenyl)acetamide. iucr.orgresearchgate.net
Use of Safer Reagents Utilizing iron and dilute acetic acid for nitro group reduction (Bechamp reduction). Synthesis of N-(4-aminophenyl) acetamide from a nitro precursor. researchgate.net
Design for Energy Efficiency Reactions conducted at moderate temperatures (e.g., 80°C reflux). Synthesis of 2-azido-N-(4-methylphenyl)acetamide. iucr.org
Waste Prevention High-yield reactions and simple precipitation/filtration workups reduce waste generation. Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide (89% yield). iucr.org

Iii. Comprehensive Spectroscopic and Crystallographic Characterization of 2 Amino N 4 Methylphenyl Acetamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

A ¹H NMR spectrum for 2-amino-N-(4-methylphenyl)acetamide would be expected to show distinct signals corresponding to the different types of protons present in the molecule. This would include signals for the aromatic protons on the 4-methylphenyl group, the methylene (B1212753) (-CH2-) protons of the acetamide (B32628) moiety, the amine (-NH2) protons, the amide (N-H) proton, and the methyl (-CH3) protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals would provide critical information for structural confirmation.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. Key signals would include those for the carbonyl carbon of the amide group, the aromatic carbons, the methylene carbon, and the methyl carbon.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the connectivity of adjacent protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FTIR spectrum of this compound would display absorption bands corresponding to the various functional groups. Key expected vibrations would include:

N-H stretching vibrations for the primary amine and the secondary amide.

C=O stretching of the amide group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching for the methylene and methyl groups.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the vibrations of the aromatic ring and the C-C backbone.

Due to the lack of specific experimental data in the public domain for this compound, the detailed data tables and in-depth research findings for each of these analytical techniques cannot be provided at this time. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry serves as a cornerstone for the definitive identification and structural confirmation of novel compounds by providing highly accurate mass measurements.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with exceptional accuracy, a critical step in the characterization of newly synthesized compounds. nih.gov For instance, the HRMS analysis of 2-azido-N-(4-methylphenyl)acetamide, a derivative of the target compound, yielded a measured mass-to-charge ratio (m/z) of 190.1191. iucr.orgnih.gov This value is in excellent agreement with the calculated m/z of 190.21 for its chemical formula, C₉H₁₀N₄O, thereby confirming its elemental composition. iucr.orgnih.gov Similarly, the HRMS data for 2-chloro-N-(4-hydroxyphenyl)acetamide showed a found [M-H]⁺ peak at 186.0328, which corresponds closely to the calculated value of 186.0224 for the formula C₈H₈ClNO₂, further validating its structure. researchgate.netcardiff.ac.uk The high resolving power of HRMS allows for the differentiation between ions of very similar masses, providing a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: HRMS Data for Derivatives of this compound

CompoundChemical FormulaCalculated m/zFound m/zIonReference
2-azido-N-(4-methylphenyl)acetamideC₉H₁₀N₄O190.21190.1191[M] iucr.orgnih.gov
2-chloro-N-(4-hydroxyphenyl)acetamideC₈H₈ClNO₂186.0224186.0328[M-H]⁺ researchgate.netcardiff.ac.uk

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystal, offering definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the solid-state packing.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. This technique has been successfully applied to several derivatives of this compound, revealing key conformational features.

For example, the crystal structure of 2-azido-N-(4-methylphenyl)acetamide revealed that the asymmetric unit contains three independent molecules. iucr.orgnih.gov These molecules exhibit different rotational orientations of the azido (B1232118) group, with N—N—C—C torsion angles of -173.9(2)°, -102.7(2)°, and -173.6(2)°. iucr.org In the case of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, the asymmetric unit contains two independent organic molecules that primarily differ in the dihedral angle between their aromatic rings, which are 7.79(7)° and 29.89(7)°. nih.gov

The structure of 2-chloro-N-(4-hydroxyphenyl)acetamide is significantly distorted from planarity, with a twist angle of 23.5(2)° between the hydroxybenzene and acetamide groups. researchgate.netcardiff.ac.uk This conformation is supported by intramolecular C—H···O and N—H···Cl contacts. researchgate.netcardiff.ac.uk Similarly, in N-(2-methylphenyl)acetamide, the acetamide unit is slightly twisted relative to the 2-methylphenyl substituent. researchgate.net The conformation of the N—H bond is observed to be anti to the ortho-methyl group. researchgate.net

Table 2: Selected Crystallographic Data for Derivatives of this compound

CompoundCrystal SystemSpace GroupKey Torsion/Dihedral AnglesReference
2-azido-N-(4-methylphenyl)acetamideMonoclinicP2₁/cN—N—C—C: -173.9(2)°, -102.7(2)°, -173.6(2)° iucr.orgnih.gov
N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate--Dihedral angle between aromatic rings: 7.79(7)°, 29.89(7)° nih.gov
2-chloro-N-(4-hydroxyphenyl)acetamideMonoclinicP2₁Twist angle between hydroxybenzene and acetamide groups: 23.5(2)° researchgate.netcardiff.ac.uk
N-(2-Methylphenyl)acetamideOrthorhombicPbcaAcetamide unit slightly twisted from phenyl ring researchgate.net

The stability and physical properties of a crystalline solid are dictated by the intricate network of intermolecular interactions within its crystal lattice. In the derivatives of this compound, a variety of hydrogen bonds and other non-covalent interactions play a crucial role in defining the supramolecular architecture.

N–H···O hydrogen bonds are a recurring and dominant feature in the crystal packing of these acetamide derivatives. In 2-azido-N-(4-methylphenyl)acetamide, each independent molecule forms N—H···O hydrogen bonds with its symmetry-related counterparts, resulting in the formation of zigzag chains that extend along the c-axis direction. iucr.org Similarly, in the crystal of 2-chloro-N-(4-hydroxyphenyl)acetamide, N—H···O hydrogen bonds between acetamide groups, along with O—H···O contacts between hydroxyl groups, form tapes that propagate parallel to the researchgate.net direction. researchgate.netcardiff.ac.uk

C–H···O hydrogen bonds also contribute significantly to the crystal packing. In N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, these interactions, along with C—H···N hydrogen bonds, link molecular chains into layers. nih.govnih.gov The crystal structure of N-methyl-N-(2-methylphenyl)acetamide features intermolecular C—H···O hydrogen bonds that create a three-dimensional network. nih.gov

Other interactions, such as C–H···π and van der Waals contacts, further stabilize the crystal structures. For example, in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, C—H···π(ring) interactions are observed. researchgate.netnih.gov The packing of 2-azido-N-(4-methylphenyl)acetamide chains is facilitated by normal van der Waals contacts. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, it provides a detailed picture of the close contacts between molecules.

For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing arise from H···H (53.8%), H···C/C···H (21.7%), H···N/N···H (13.6%), and H···O/O···H (10.8%) interactions. researchgate.netnih.gov The predominance of H···H contacts is typical for organic molecules with a high hydrogen content. researchgate.net

In the case of N-(2-methoxyphenyl)acetamide, the Hirshfeld surface analysis reveals that H···H contacts contribute the most to the surface (53.9%), followed by C···H/H···C (21.4%) and O···H/H···O (21.4%) interactions. researchgate.net The red spots on the dnorm map highlight the strong N—H···O hydrogen bonds. researchgate.net

A similar analysis for 2-chloro-N-(4-methoxyphenyl)acetamide showed that C···H/H···C interactions make the largest contribution to the Hirshfeld surface area at 33.4%. This quantitative analysis complements the qualitative description of intermolecular forces obtained from crystallographic data, providing a deeper understanding of the solid-state behavior of these compounds.

Table 3: Hirshfeld Surface Analysis Data for Derivatives of this compound

CompoundInteractionContribution to Hirshfeld Surface (%)Reference
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideH···H53.8 researchgate.netnih.gov
H···C/C···H21.7 researchgate.netnih.gov
H···N/N···H13.6 researchgate.netnih.gov
H···O/O···H10.8 researchgate.netnih.gov
N-(2-methoxyphenyl)acetamideH···H53.9 researchgate.net
C···H/H···C21.4 researchgate.net
O···H/H···O21.4 researchgate.net
2-chloro-N-(4-methoxyphenyl)acetamideC···H/H···C33.4

Other Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond the foundational spectroscopic methods, a series of other advanced analytical techniques are crucial for the comprehensive characterization of this compound. These methods offer orthogonal information, reinforcing the data obtained from techniques like NMR, IR, and UV-Vis spectroscopy, and are vital for confirming the compound's purity and molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, this technique would provide the exact molecular weight and invaluable information about its fragmentation pattern, which is crucial for structural elucidation.

High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Table 1: Theoretical Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Monoisotopic Mass 164.094963011 Da

Data sourced from PubChem. nih.gov

Chromatographic Techniques

Chromatographic methods are paramount for assessing the purity of a compound by separating it from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For a compound like this compound, a reverse-phase HPLC method would likely be employed. While specific application notes for this exact compound are scarce, methods for similar isomers, such as N-(3-amino-4-methylphenyl)acetamide, utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. A detector, such as a UV detector, would be used to quantify the compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the amine and amide functional groups, which can make the compound less volatile, a derivatization step might be necessary to convert it into a more volatile form suitable for GC analysis. This powerful combination allows for the separation of volatile impurities and their subsequent identification based on their mass spectra.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0119108.09965.83%
HydrogenH1.0081212.0967.37%
NitrogenN14.007228.01417.07%
OxygenO15.999115.9999.75%

Note: The data in this table is calculated based on the chemical formula and standard atomic weights and serves as a theoretical benchmark for experimental results.

By integrating the data from these advanced analytical techniques, a comprehensive and robust characterization of this compound can be achieved, ensuring its identity and purity meet the stringent requirements for any subsequent scientific investigation or application.

Iv. Computational Chemistry and Molecular Modeling Studies of 2 Amino N 4 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Insights

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like 2-amino-N-(4-methylphenyl)acetamide. By employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311G(d,p)), researchers can achieve a high level of accuracy in their theoretical predictions. imist.ma

Table 1: Predicted Bond Parameters for a Representative N-Aryl Acetamide (B32628) Derivative (Data derived from analogous structures)

ParameterBondPredicted Value (Å or °)
Bond LengthC-C (aromatic)~1.39
Bond LengthC-N (amide)~1.35
Bond LengthC=O~1.23
Bond LengthN-H~1.01
Bond AngleC-N-C~125
Bond AngleN-C=O~122
Dihedral AngleC-C-N-CVaries with conformation

Note: This table is illustrative and based on typical values found in computational studies of similar N-aryl acetamides. The exact values for this compound would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For acetamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically distributed over the acetamide moiety, particularly the carbonyl group. In a study of clevudine (B1669172) and telbivudine, DFT calculations at the B3LYP/6-311++G(d,p) level determined HOMO-LUMO gaps of 4.1653 eV and 6.6865 eV, respectively, highlighting how structural differences influence electronic properties. nih.gov For this compound, a similar analysis would be expected to show significant contributions from the p-tolyl and amino groups to the HOMO, and from the acetamide group to the LUMO.

Table 2: Frontier Orbital Energies and Energy Gap for a Representative N-Aryl Acetamide Derivative (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These values are typical for similar aromatic amide compounds and serve as an estimation. The precise energies for this compound would need to be calculated directly.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For molecules containing amide and amino functionalities, the oxygen atom of the carbonyl group and the nitrogen of the amino group are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atoms of the amino and amide groups, conversely, would exhibit positive potential, marking them as sites for nucleophilic interactions. nih.gov A detailed MESP analysis of this compound would precisely map these regions, providing a visual guide to its chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This method allows for the quantification of intramolecular charge transfer (ICT) interactions, which contribute to the stability of the molecule. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dematerialsciencejournal.orgfaccts.de

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically reported as a binding affinity or docking score. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

While no specific molecular docking studies for this compound were identified in the literature reviewed, studies on related N-phenylacetamide and N-substituted acetamide derivatives have demonstrated their potential to interact with various enzymes and receptors. For example, novel N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been docked into the active sites of human carbonic anhydrase isoforms I, II, IX, and XII, showing significant inhibitory potential. nih.gov Similarly, N-substituted acetamide derivatives have been identified as antagonists for the P2Y14 receptor. nih.gov

A hypothetical docking study of this compound would likely show that the amino and amide groups are key to forming hydrogen bonds with polar residues in a protein's active site. The p-tolyl group could engage in hydrophobic or π-π stacking interactions. The predicted binding affinity would depend on the specific target, but the structural motifs of this compound suggest it has the potential to be a versatile ligand. For instance, in a docking study of arylpiperazine derivatives against the androgen receptor, hydrophobic interactions were found to be primary drivers of binding. nih.gov

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and stability of a ligand-protein complex. nih.govresearchgate.net This technique is particularly valuable for understanding how a molecule like this compound might interact with a biological target.

The stability of a protein-ligand complex is a critical factor in determining the efficacy of a potential drug molecule. MD simulations can assess this stability by analyzing various parameters over the simulation trajectory, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the protein. For instance, a stable complex will generally exhibit smaller fluctuations in its atomic positions, indicating that the ligand remains securely bound within the active site of the protein. researchgate.net

Conformational changes in both the ligand and the protein upon binding are also crucial for biological activity. MD simulations can capture these dynamic changes, revealing how the molecule adapts its shape to fit into the binding pocket and how the protein may alter its conformation to accommodate the ligand. This dynamic interplay is often essential for initiating a biological response.

System Setup: Building the initial model of the protein-ligand complex, solvating it in a water box, and adding ions to neutralize the system.

Minimization and Equilibration: Minimizing the energy of the system to remove any steric clashes and then gradually heating and equilibrating the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis: Analyzing the trajectory to calculate various properties that describe the stability and dynamics of the complex.

The insights gained from such simulations could guide the optimization of the lead compound to enhance its binding affinity and stability within the target's active site.

In Silico Prediction of Pharmacological Properties and Target Engagement (excluding ADMET for safety reasons)

In silico methods are widely used to predict the pharmacological properties of chemical compounds, offering a rapid and cost-effective way to assess their drug-likeness and potential biological activity. biotechnologia-journal.org These predictions are based on the chemical structure of the molecule and employ various computational models and algorithms. For this compound, several key pharmacological properties can be predicted using online tools and specialized software.

Web servers like Molinspiration and SwissADME can calculate a range of molecular descriptors that are crucial for predicting the pharmacokinetic profile of a compound. biotechnologia-journal.orgresearchgate.net These descriptors include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These properties are often used to evaluate a compound's adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five.

The prediction of bioactivity scores for various drug targets is another important application of in silico tools. These scores estimate the likelihood of a compound interacting with different classes of receptors, such as G-protein coupled receptors, ion channels, kinases, and nuclear receptors. A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, for example, utilized molecular docking to understand their potent urease inhibition activity by examining their binding to the enzyme's active site. mdpi.com

While specific predictive data for this compound is not published, a hypothetical analysis using such tools could yield a profile similar to the one presented in the table below, which is based on general characteristics of similar small molecules.

PropertyPredicted Value Range for Similar CompoundsImportance in Drug Discovery
Molecular Weight150 - 500 g/molInfluences absorption and distribution.
LogP-0.4 - 5.6Affects solubility and permeability.
Hydrogen Bond Donors≤ 5Impacts binding to target proteins.
Hydrogen Bond Acceptors≤ 10Impacts binding to target proteins.
Topological Polar Surface Area (TPSA)≤ 140 ŲRelates to membrane permeability.

Target engagement prediction involves identifying the most likely biological targets of a compound. This can be achieved through molecular docking studies, where the compound is virtually screened against a library of protein structures. The docking scores provide an estimate of the binding affinity, and the binding poses can reveal key interactions. For instance, a study on 2-(2-aryl amino) phenyl acetamide derivatives used molecular docking to identify compounds that could potentially inhibit the COX-II enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (known as descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. researchgate.netidrblab.net

A QSAR study involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on related acetamide derivatives illustrate the application of this methodology. For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides identified key structural features contributing to their antimicrobial activity. nih.gov Another study on 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors such as dipole moment, net atomic charge, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) to develop a QSAR model for their antimalarial activity. researchgate.net

The types of descriptors that could be relevant for a QSAR model of this compound and its analogs are presented in the table below.

Descriptor ClassExample DescriptorsInformation Provided
ConstitutionalMolecular Weight, Number of N and O atomsBasic information about the molecular composition.
TopologicalWiener Index, Kier & Hall IndicesDescribes the atomic connectivity and branching of the molecule.
GeometricalMolecular Surface Area, Molecular VolumeRelates to the 3D shape and size of the molecule.
ElectronicDipole Moment, HOMO/LUMO EnergiesDescribes the electronic properties and reactivity of the molecule.
PhysicochemicalLogP, TPSARelates to the compound's solubility and permeability.

A validated QSAR model for this class of compounds would be invaluable for predicting the activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

V. Biological Activity and Mechanistic Investigations of 2 Amino N 4 Methylphenyl Acetamide Derivatives in Vitro Studies

Mechanistic Studies of Antimicrobial Activity

Derivatives of 2-amino-N-(4-methylphenyl)acetamide have demonstrated notable efficacy as antimicrobial agents. Their activity spans a range of pathogenic bacteria and fungi, with research efforts aimed at not only quantifying this activity but also understanding the underlying molecular interactions that lead to microbial inhibition.

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of acetamide (B32628) derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A study on 2-mercaptobenzothiazole (B37678) acetamide derivatives showed that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis, with some molecules showing activity comparable to the standard drug levofloxacin. tbzmed.ac.ir For instance, certain α-substituted N4-acetamide derivatives of ciprofloxacin (B1669076) and norfloxacin (B1679917) were found to be primarily active against Gram-positive bacteria, with some ciprofloxacin derivatives showing lower Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis than ciprofloxacin itself. nih.gov

Similarly, novel N-substituted β-amino acid derivatives have shown promising antimicrobial activity specifically against Gram-positive bacteria, with MICs as low as 4 to 128 μg/mL. tbzmed.ac.ir The investigation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae revealed a MIC of 512 µg/mL, suggesting that the presence and position of certain atoms, like chlorine, are crucial for potency. nih.gov Further studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties confirmed their antibacterial action, with some compounds causing cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo). researchgate.net A novel pleuromutilin (B8085454) derivative, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), displayed high activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Acetamide Derivatives

Derivative Class Bacterial Strain Key Findings Reference
2-Mercaptobenzothiazole Acetamides S. aureus, K. pneumoniae, E. coli, B. subtilis Significant activity, comparable to levofloxacin. tbzmed.ac.ir
α-Substituted N4-Acetamides of Ciprofloxacin S. aureus, B. subtilis Some derivatives more potent than Ciprofloxacin. nih.gov
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide K. pneumoniae MIC of 512 µg/mL. nih.gov
14-O-[...]-mutilin (EDT) Methicillin-Resistant S. aureus (MRSA) Potent activity with MICs of 0.0313–0.125 μg/mL. nih.gov
N-Phenylacetamide with 4-Arylthiazole Xanthomonas oryzae pv. Oryzae (Xoo) Causes cell membrane rupture. researchgate.net

Antifungal Action Against Specific Fungal Species

The antifungal properties of these derivatives have also been a focus of research. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were screened for their activity against Candida albicans and Aspergillus niger. The results indicated that these compounds had better antifungal activity than the reference drug fluconazole, with one derivative being most active against C. albicans (MIC of 0.224 mg/mL) and another against A. niger (MIC of 0.190 mg/mL). mdpi.com

The synthesis of 2-amino-4,5-diarylthiazole derivatives and their subsequent evaluation against five strains of Candida albicans revealed that some compounds exhibited moderate to excellent anti-Candida activity. nih.gov One demethylated derivative, in particular, showed an MIC80 of 9 μM, which is comparable to fluconazole. nih.gov Studies on arylsulfonamide-based acetamide derivatives also demonstrated fungistatic and fungicidal activity against clinical isolates of Candida albicans and Candida glabrata. researchgate.net The presence of a chloro atom in 2-chloro-N-(2-hydroxyphenyl)acetamide was found to be essential for its ability to inhibit 96.6% of C. albicans strains, whereas the non-chlorinated version was inactive. nih.gov

Table 2: Antifungal Activity of Selected Acetamide Derivatives

Derivative Class Fungal Species Key Findings Reference
N-pyridin-2-yl [4-methylphenylsulphonamido] acetamides Candida albicans MIC of 0.224 mg/mL, more active than fluconazole. mdpi.com
N-pyridin-2-yl [4-methylphenylsulphonamido] acetamides Aspergillus niger MIC of 0.190 mg/mL, more active than fluconazole. mdpi.com
2-Amino-4,5-diarylthiazole derivatives Candida albicans A demethylated derivative showed MIC80 = 9 μM, similar to fluconazole. nih.gov
2-Chloro-N-(2-hydroxyphenyl)acetamide Candida albicans Inhibited 96.6% of strains; chloro atom is crucial for activity. nih.gov

Exploration of Molecular Targets and Pathways Involved in Microbial Inhibition

Understanding the molecular targets is key to developing more effective antimicrobial agents. Molecular docking studies of 2-mercaptobenzothiazole acetamide derivatives suggest that their antibacterial mechanism may involve the inhibition of bacterial kinases and DNA gyrases. tbzmed.ac.ir For other acetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the proposed mechanism of action is the inhibition of the penicillin-binding protein (PBP) enzyme, which is critical for maintaining the bacterial cell wall, leading to cell lysis. nih.gov

In the case of pleuromutilin derivatives, their antibacterial effect stems from binding to the 50S ribosomal subunit of bacteria, thereby disrupting protein synthesis. nih.gov Another approach has focused on ribonucleases (RNases), enzymes essential for RNA maturation and degradation, as potential targets. Virtual screening has identified chemical compounds predicted to bind to the active sites of RNase II and PNPase from E. coli, with subsequent in vitro tests confirming their inhibitory activity. nih.gov For antifungal action, molecular docking studies of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target. nih.gov

Investigations into Anticancer and Antiproliferative Mechanisms

Beyond their antimicrobial effects, this compound derivatives have emerged as a promising class of compounds for anticancer therapy. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines and have begun to uncover the cellular mechanisms responsible for these cytotoxic effects.

Modulation of Cancer Cell Proliferation in various Cell Lines

A significant body of research has confirmed the antiproliferative activity of acetamide derivatives against several cancer cell lines. Novel chalcone-thienopyrimidine derivatives, for example, exhibited moderate to potent cytotoxicity against human liver cancer (HEPG2) and breast cancer (MCF-7) cells, with some compounds showing greater potency than the standard drug 5-fluorouracil (B62378) (5-FU). Similarly, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives led to compounds with potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov

Amino acid derivatives of ginsenoside AD-2 were also found to have a better cytotoxic effect on HEPG2 cells than the parent compound. Research on 2-amino-1,4-naphthoquinone-benzamide derivatives revealed that all newly synthesized compounds were more potent than cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. One aniline (B41778) derivative from this series was 78.75 times more potent than cisplatin against MDA-MB-231 cells. Phenylacetamide derivatives have also shown high efficacy against MCF-7 and MDA-MB-468 cell lines, with IC50 values as low as 0.7 μM and 0.6 μM, respectively. tbzmed.ac.irnih.gov

Table 3: Antiproliferative Activity of Selected Acetamide Derivatives

Derivative Class Cell Line Key Findings (IC50 Values) Reference
Chalcone-thienopyrimidine derivatives HEPG2, MCF-7 Some compounds more potent than 5-Fluorouracil.
2-(4-Fluorophenyl)-N-phenylacetamide derivatives MCF-7 Compound 2c (p-nitro substituent) was most active (IC50 = 100 μM). nih.gov
2-Amino-1,4-naphthoquinone-benzamide derivatives MDA-MB-231 Aniline derivative 5e showed an IC50 of 0.4 µM.
Phenylacetamide derivatives MCF-7, MDA-MB-468 3c and 3d derivatives had IC50 of 0.7 μM (MCF-7); 3d derivative had IC50 of 0.6 μM (MDA-MB-468). nih.gov
Phenoxy acetamide derivatives HEPG2 Compound I showed an IC50 of 6.9 ± 0.7 μM.

Mechanisms of Apoptosis Induction and Cell Cycle Interference

The primary mechanisms by which these derivatives inhibit cancer cell growth appear to be the induction of apoptosis (programmed cell death) and interference with the normal cell cycle. Studies on chalcone-thienopyrimidine derivatives revealed that they induce apoptosis and cause cell cycle arrest. Similarly, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative induced apoptosis in leukemia cell lines (K562 and Jurkat) and caused cell cycle arrest at the G2/M phase in K562 cells and the G0/G1 phase in Jurkat cells. mdpi.com

Flow cytometric analysis of MCF-7 cells treated with an acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed an increase in G2/M-phase and S-phase cell-cycle arrest. This compound was also found to effectively induce apoptosis and necrosis in MCF-7 cells. Further investigations into phenylacetamide derivatives confirmed their ability to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, as well as activating caspases. tbzmed.ac.irnih.gov Cell cycle analysis of 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated a dose-dependent increase in the percentage of sub-G1 cells, which is indicative of apoptosis. These findings collectively suggest that the anticancer effects of these compounds are mediated through the activation of apoptotic pathways and disruption of cell cycle progression.

Inhibition of Receptor Tyrosine Kinases (RTKs) and Other Key Signaling Enzymes

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of the N-phenylacetamide scaffold have been explored for their potential to inhibit these critical enzymes.

Notably, research into compounds with a similar structural framework has demonstrated potent inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3). The FLT3 receptor is crucial for the normal development of hematopoietic stem cells, and its mutation, particularly through internal tandem duplication (FLT3-ITD), is a common driver in acute myeloid leukemia (AML). A novel compound, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, known as CHMFL-FLT3-335, has shown significant promise in this area. uni.lunih.gov This complex acetamide derivative potently and selectively inhibits the proliferation of AML cell lines that are positive for the FLT3-ITD mutation. uni.lunih.gov It has been shown to suppress the autophosphorylation of the FLT3 kinase and its downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in malignant cells. uni.lu Specifically, CHMFL-FLT3-335 displays GI50 values in the range of 30-80 nM against various FLT3-ITD mutant cell lines. nih.gov This demonstrates that the N-phenylacetamide core can be elaborated to produce highly effective and selective inhibitors of key signaling enzymes like RTKs. Further investigations are warranted to explore if simpler this compound derivatives can be optimized to achieve similar inhibitory profiles against FLT3 or other RTKs.

Enzyme and Receptor Modulatory Activities

Beyond the realm of RTKs, derivatives of this compound have been investigated for their ability to modulate a diverse array of other enzymes and receptors that are key to various physiological and pathological processes.

Alpha-Glucosidase and Acetylcholinesterase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition is an established therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia. nih.gov A series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against yeast α-glucosidase. nih.gov The results indicated that the majority of these compounds exhibited potent inhibitory activity, with many surpassing the efficacy of the standard drug, acarbose. nih.gov For instance, the 4-bromo and 2,4-dichloro substituted N-phenylacetamide derivatives were identified as the most potent inhibitors in the series, with IC50 values of 45.26 ± 0.03 µM and 46.25 ± 0.89 µM, respectively, compared to an IC50 of 750.1 ± 0.23 µM for acarbose. nih.gov The structure-activity relationship (SAR) data suggest that the nature and position of the substituent on the N-phenyl ring significantly influence the inhibitory potency. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of N-Phenylacetamide Derivatives

Compound Substituent (R) on N-phenyl ring IC50 (µM)
11f 3-Cl 112.16 ± 0.03
11g 2,4-Dichloro 46.25 ± 0.89
11h 3,4-Dichloro 118.81 ± 0.02
11i 2-Bromo 98.72 ± 0.05
11j 4-Bromo 45.26 ± 0.03
Acarbose - 750.1 ± 0.23

Data sourced from a study on phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. sigmaaldrich.comsigmaaldrich.com While direct studies on this compound derivatives are limited, research on related structures provides insights. For example, studies on xanthone-based derivatives have shown that the presence of a carbamic functional group is crucial for high-potency AChE inhibition. uni.lu The removal of this group often leads to a significant decrease in activity against AChE but can increase selectivity for butyrylcholinesterase (BuChE), another related enzyme. uni.lu This highlights the importance of specific functional groups in dictating the potency and selectivity of cholinesterase inhibitors.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and are characterized by a key serine residue in their active site. nih.gov They are involved in a vast number of physiological processes, including digestion, blood coagulation, and immunity. nih.gov Consequently, their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. While there is a wealth of research on serine protease inhibitors, direct studies investigating the inhibitory potential of this compound derivatives are not extensively reported in the available literature. General serine protease inhibitors often function through a suicide-substrate-like mechanism, where they are recognized and cleaved by the protease, leading to a conformational change that traps and deactivates the enzyme. nih.gov The development of specific inhibitors for proteases like trypsin or chymotrypsin (B1334515) often involves creating molecules that mimic the natural substrates of these enzymes.

Sirtuin 2 (SIRT2) Inhibition and its Biological Consequences

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It is primarily located in the cytoplasm and targets a variety of proteins for deacetylation, thereby regulating numerous cellular processes, including cell cycle progression, metabolic pathways, and cytoskeletal dynamics. Dysregulation of SIRT2 has been linked to cancer and neurodegenerative diseases. The N-phenylacetamide scaffold has emerged as a promising framework for the development of selective SIRT2 inhibitors.

Structure-activity relationship (SAR) studies on N-(3-(phenoxymethyl)phenyl)acetamide derivatives have revealed that substituents on the N-phenyl ring are critical for potent and selective inhibition. For instance, a derivative bearing a benzenethiol (B1682325) group at the 4-position of the phenyl ring (compound 1a) showed more potent SIRT2 inhibition (IC50 = 1.32 µM) than its 3-substituted counterpart (IC50 = 6.65 µM). Further optimization of this scaffold led to the identification of compounds with even greater potency. Compounds 12f and 12g , which are derivatives of compound 1a, exhibited IC50 values of 0.85 µM and 0.70 µM, respectively, for SIRT2 deacetylase activity. These findings underscore the high degree of structural specificity required to achieve potent inhibition by binding to a specific hydrophobic pocket in the enzyme.

Table 2: SIRT2 Inhibitory Activity of N-Phenylacetamide Derivatives

Compound Description IC50 (µM)
1a 4-(benzenethiol) substituted N-(3-(phenoxymethyl)phenyl)acetamide 1.32
1b 3-(benzenethiol) substituted N-(3-(phenoxymethyl)phenyl)acetamide 6.65
12f Optimized derivative of 1a 0.85
12g Optimized derivative of 1a 0.70

Data sourced from a study on N-(3-(phenoxymethyl)phenyl)acetamide derivatives.

Dopamine (B1211576) Receptor (D2, D3, D4) Binding and Selectivity Profiles

Dopamine receptors are a class of G protein-coupled receptors that are central to motor control, motivation, reward, and cognitive function in the central nervous system. They are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. The D2-like receptors, in particular, are important targets for antipsychotic medications and treatments for Parkinson's disease. The N-phenylacetamide moiety is a feature of some ligands targeting these receptors.

A notable example is the compound A-369508, which is [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]. This molecule is a potent and selective agonist for the dopamine D4 receptor. It binds with high affinity to several human D4 receptor variants (D4.2, D4.4, and D4.7) with Kd values of 1.7 nM, 4.0 nM, and 1.2 nM, respectively. Importantly, A-369508 demonstrates over 400-fold selectivity for the D4 receptor over the D2L receptor. In functional assays, it acts as a potent agonist with an EC50 of 7.5 nM at the human D4.4 receptor. This highlights how the N-methylphenyl)acetamide structure contributes to high-affinity and selective binding to a specific dopamine receptor subtype.

Table 3: Binding and Functional Parameters of A-369508 at Dopamine D4 Receptors

Receptor Variant Binding Affinity (Kd, nM) Functional Activity (EC50, nM)
Human D4.2 1.7 -
Human D4.4 4.0 7.5
Human D4.7 1.2 -
Rat D4 4.4 -

Data sourced from a study on [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide].

Translocator Protein (TSPO) Ligand Binding Studies

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular functions, including steroidogenesis, apoptosis, and neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes in response to brain injury and inflammation, making it a valuable biomarker and potential therapeutic target for neurodegenerative diseases.

The acetamide chemical motif is a common feature in many potent TSPO ligands. For example, N,N-dialkyl-2-phenylindol-3-ylglyoxylamides have been identified as a class of potent and selective ligands for TSPO. Although not direct derivatives of this compound, the SAR from these related compounds is informative. For instance, replacing a methyl group with an ethyl group in the pyrazolopyrimidine core of one series of TSPO ligands led to a 36-fold enhancement in binding affinity, with the derivative VUIIS1008 showing a subnanomolar Ki of 0.18 nM. Another example, [11C]CB148, which is 2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-methyl-N-phenylacetamide, also demonstrates subnanomolar affinity for TSPO with a Ki of 0.20 nM. These findings suggest that the N-phenylacetamide structure can be a key component of high-affinity TSPO ligands, and further exploration of this compound derivatives in this context is warranted.

Table 4: Binding Affinities of Acetamide-Containing TSPO Ligands

Compound Chemical Name Binding Affinity (Ki, nM)
VUIIS1008 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide 0.18
[11C]CB148 2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-methyl-N-phenylacetamide 0.20
DPA714 Parent compound of VUIIS1008 9.27

Data sourced from studies on pyrazolopyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives.

Orexin (B13118510) Receptor Binding Investigations

Derivatives of N-aryl acetamides have been investigated for their potential as orexin receptor antagonists. The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles. Antagonism of these receptors is a therapeutic strategy for the treatment of insomnia.

While direct binding data for this compound derivatives on orexin receptors is not extensively available in the public domain, structure-activity relationship (SAR) studies on related N-aryl acetamide and N-aryl-2-phenylcyclopropanecarboxamide series provide insights into the structural requirements for potent orexin receptor antagonism. For instance, studies on novel phenylcyclopropane derivatives have demonstrated that modifications to the N-aryl moiety can significantly impact binding affinity for both OX1R and OX2R. nyxxb.cnnih.gov

In one study, a series of N-aryl-2-phenylcyclopropanecarboxamide derivatives were synthesized and evaluated as orexin receptor antagonists. The exploration of SAR led to the identification of compounds with improved binding affinity. For example, compound 33b ((-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide) exhibited potent in vitro activity. nih.gov This suggests that the nature and substitution pattern of the aryl ring attached to the acetamide nitrogen are critical for receptor interaction.

Furthermore, research on morphinan-type OX1R antagonists has shown that the bulkiness of substituents on the nitrogen atom can influence antagonistic activity. acs.org This principle may also apply to simpler N-aryl acetamide scaffolds. The binding kinetics of various acetamide-containing orexin receptor antagonists have been shown to differ, with some exhibiting rapid association and dissociation rates, while others are more slowly equilibrating. nist.govresearchgate.net For instance, EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide), an OX2R selective antagonist, binds with high affinity. nist.gov

The data from these related series of compounds suggest that derivatives of this compound could potentially be developed as orexin receptor antagonists. The presence of the p-tolyl group provides a scaffold that can be further modified to optimize binding to the hydrophobic pockets within the orexin receptors.

Table 1: Orexin Receptor Binding Affinity of Selected Antagonists

CompoundTarget Receptor(s)Binding Affinity (pKi)Reference
EMPAOX2R≥ 7.5 nist.gov
SuvorexantOX1R, OX2R≥ 7.5 nist.gov
AlmorexantOX1R, OX2R≥ 7.5 nist.gov
TCS-OX-29OX2R≥ 7.5 nist.gov
SB-334867OX1R selective~ 6 nist.gov
SB-408124OX1R selective~ 6 nist.gov

Anti-inflammatory Potential and Associated Mechanisms

A significant body of research has focused on acetamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.netnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory potential of derivatives of this compound can be inferred from studies on a wide range of N-aryl acetamide compounds. These compounds often act as prodrugs or direct inhibitors, targeting the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. researchgate.net The general structure of N-aryl acetamides allows for various substitutions that can enhance their selectivity and potency for COX-2.

For example, a review of new acetamide derivatives as COX-II inhibitors highlights several classes of compounds, including those with phenoxy, phenol, thiazole (B1198619), pyrazole (B372694), and oxadiazole moieties attached to the acetamide scaffold. apsnet.org In many of these derivatives, the acetamide linker plays a crucial role in positioning the molecule within the active site of the COX-2 enzyme. Molecular docking studies have shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues, such as Ser353 and Trp387, in the COX-2 active site. apsnet.org

One study on substituted phenoxy acetamide derivatives reported the synthesis and pharmacological evaluation of compounds with significant anti-inflammatory activity. researchgate.net Another review discusses a COX-II inhibitor containing a pyrazole acetamide structure, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which demonstrated notable anti-inflammatory efficacy. apsnet.org These findings underscore the versatility of the acetamide core in designing selective COX-2 inhibitors.

The development of hybrid NSAIDs that incorporate nitric oxide (NO)-donating moieties is another area of interest to mitigate cardiovascular side effects. nih.gov This approach could potentially be applied to this compound derivatives to create safer anti-inflammatory agents.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Acetamide Derivatives

Compound ClassExample CompoundCOX-2 IC50 (µM)Reference
Phenol Acetamide Derivative-0.616 apsnet.org
Phenol Acetamide Derivative-0.768 apsnet.org
Celecoxib (Reference)-0.041 apsnet.org

Nematicidal Activity and Mechanisms of Action

The investigation of acetamide derivatives for nematicidal activity is an emerging area of research. Plant-parasitic nematodes, such as those from the genus Meloidogyne, are responsible for significant crop damage worldwide, creating a need for new and effective control agents.

While direct studies on the nematicidal activity of this compound are limited, research on related N-phenylacetamide derivatives has shown promising results. A study on a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated their potential as nematicidal agents against Meloidogyne incognita. In this study, compound A₂₃ displayed significant nematicidal activity, causing 100% mortality at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of treatment. This suggests that the N-phenylacetamide scaffold can serve as a basis for the development of novel nematicides.

The proposed mechanisms of action for nematicidal compounds are varied and can include disruption of the nematode nervous system, inhibition of essential enzymes, or interference with cellular processes. For instance, many conventional nematicides are acetylcholinesterase inhibitors. nih.gov Other potential targets include enzymes involved in energy metabolism or ion channels.

The structure of this compound, with its aromatic ring and acetamide linkage, presents possibilities for interaction with biological targets within nematodes. The lipophilicity of the molecule, which can be modified by substitutions on the phenyl ring, could influence its ability to penetrate the nematode cuticle and reach its site of action. The amino group also offers a point for further chemical modification to enhance activity and explore different mechanisms of action.

Further research is needed to specifically evaluate the nematicidal potential of this compound and its derivatives and to elucidate their precise mechanisms of action against plant-parasitic nematodes.

Table 3: Nematicidal Activity of a Selected N-phenylacetamide Derivative against M. incognita

CompoundConcentration (µg/mL)Mortality (%) after 24hReference
A₂₃ 500100
A₂₃ 10053.2

Vi. Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Elucidation of Substituent Effects on Biological Activity

The biological profile of 2-amino-N-(4-methylphenyl)acetamide can be finely tuned by introducing different substituents onto its core structure. The nature, position, and size of these substituents can profoundly influence the compound's interaction with its biological target, affecting its potency, efficacy, and selectivity.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can impact lipophilicity, metabolic stability, and the electronic nature of the aromatic ring, thereby influencing binding affinity. For instance, replacing the methyl group or adding halogens to other positions on the phenyl ring of this compound could lead to varied biological outcomes.

Systematic introduction of halogens can provide valuable insights into the molecular basis of the compound's activity. cambridgemedchemconsulting.com The position-dependent nature of halogenation means that substitutions at different points on the phenyl ring can have markedly different effects on binding affinity and selectivity. cambridgemedchemconsulting.com Monohalogenation can produce potent ligands, while in some scaffolds, dihalogenation may lead to a decrease in affinity depending on the size of the halogen. uokerbala.edu.iq

Table 1: Hypothetical Influence of Halogenation on the Activity of N-Arylacetamide Analogs

Position of HalogenHalogenPredicted Effect on PotencyRationale
Ortho (C2/C6)F, ClMay decrease activityPotential for steric hindrance with the amide linkage, disrupting the optimal conformation for binding.
Meta (C3/C5)F, Cl, BrMay increase activityCan enhance binding through halogen bonds or by altering electron distribution, potentially improving interaction with the target.
Para (C4)F, ClVariableDirect replacement of the methyl group; a smaller fluorine atom might be tolerated, while a larger chlorine atom could alter hydrophobic interactions.

Alkyl groups are crucial in drug design as they influence molecular stability, reactivity, and biological interactions through hydrophobic effects. nih.gov The existing methyl group at the para-position of the phenyl ring in this compound likely contributes to hydrophobic interactions within a specific binding pocket of its biological target. The modification of this group provides a direct method to probe the size and nature of this pocket.

Replacing the methyl group with larger alkyl or cycloalkyl groups can enhance binding affinity by increasing van der Waals interactions, provided the binding site can accommodate the increased bulk. nih.gov However, excessively large groups may introduce steric clashes, leading to a reduction in activity.

Table 2: Predicted Effects of Alkyl/Cycloalkyl Group Modifications at the Para-Position

Substituent at C4Predicted Effect on ActivityRationale
Ethyl (-CH₂CH₃)Potential increaseSlightly larger hydrophobic group may improve van der Waals contacts without significant steric penalty.
Isopropyl (-CH(CH₃)₂)Potential increase or decreaseIncreased bulk may optimize pocket filling or cause steric hindrance, depending on pocket shape.
tert-Butyl (-C(CH₃)₃)Likely decreaseSignificant steric bulk is likely to prevent optimal binding unless the hydrophobic pocket is very large.
CyclohexylPotential increaseProvides a larger, rigid hydrophobic moiety that could fit well into a corresponding pocket, enhancing binding affinity.

Replacing the 4-methylphenyl ring with various heterocyclic systems is a powerful strategy to improve pharmacological properties. Heterocycles can introduce hydrogen bond donors and acceptors, modulate pKa, and enhance solubility and metabolic stability. The synthesis of N-arylacetamides bearing heterocyclic moieties has led to the discovery of compounds with significant biological activities. nih.govsemanticscholar.org For example, introducing a thiazole (B1198619) ring into an N-phenylacetamide scaffold has yielded derivatives with promising antibacterial activity. nih.gov Similarly, other heterocycles like pyridazine (B1198779) and pyrazole (B372694) have been incorporated to generate a wide spectrum of biological actions. mdpi.com The choice of heterocycle can drastically alter the compound's electronic and steric profile, leading to new interactions with the biological target. nih.gov

Table 3: Potential Effects of Replacing the 4-Methylphenyl Ring with Heterocycles

Heterocyclic ReplacementPotential New InteractionsPredicted Impact on Properties
PyridineNitrogen atom can act as a hydrogen bond acceptor.Improved solubility and potential for new polar interactions.
ThiazoleContains both sulfur and nitrogen atoms, offering unique electronic properties and potential for H-bonding.Can enhance binding diversity and has been linked to antibacterial activity. nih.gov
ImidazoleContains two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor.Increased potential for hydrogen bonding and can act as a metal chelator.
OxadiazoleContains two nitrogen atoms and an oxygen atom, providing hydrogen bond acceptors.Can improve metabolic stability and serve as a bioisostere for an amide or ester group.
PyrazoleA five-membered ring with two adjacent nitrogen atoms.Offers a distinct arrangement of hydrogen bond donors and acceptors compared to imidazole. mdpi.com

Stereochemical Considerations and Enantioselective Synthesis for Activity Optimization

While this compound itself is achiral, the introduction of a substituent on the α-carbon of the acetamide (B32628) moiety (the carbon between the amino group and the carbonyl group) creates a chiral center. Biological systems are inherently chiral, and thus, different enantiomers (R and S forms) of a chiral molecule often exhibit different pharmacological activities. The more active enantiomer is termed the eutomer, while the less active one is the distomer.

This difference in activity arises because one enantiomer may fit more precisely into the chiral binding site of a receptor or enzyme, leading to a more stable drug-target complex. Therefore, for chiral derivatives of this compound, determining the activity of each individual enantiomer is crucial. Enantioselective synthesis, which aims to produce a single enantiomer, is a key strategy for developing more potent and selective drugs with fewer side effects.

Pharmacophore Elucidation and Development of Predictive Models

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For the this compound scaffold, a pharmacophore model can be constructed based on its key structural features and those of its active analogs. nih.gov This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. nih.gov

A ligand-based pharmacophore model for this class of compounds would likely include several key features that are crucial for interaction with the biological target. nih.gov

Table 4: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Hydrogen Bond Donor (HBD)Primary amine (-NH₂)Forms hydrogen bonds with acceptor groups on the target.
Hydrogen Bond Donor (HBD)Amide N-HForms hydrogen bonds with acceptor groups on the target.
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen (C=O)Forms hydrogen bonds with donor groups on the target.
Aromatic/Hydrophobic Region4-methylphenyl ringEngages in hydrophobic or π-stacking interactions with the target.

By developing a quantitative structure-activity relationship (QSAR) model, researchers can correlate the structural properties of these molecules with their biological activities, leading to predictive models for designing more potent compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to optimize lead compounds. nih.gov Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original orientation of key binding groups. nih.gov This can lead to novel chemical entities with improved properties or a different intellectual property profile.

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com This can be used to enhance potency, improve pharmacokinetics, or reduce toxicity. For the this compound scaffold, several bioisosteric replacements could be explored.

Table 5: Potential Bioisosteric Replacements for the this compound Scaffold

Original Functional GroupBioisosteric ReplacementPotential Advantage
Amide (-CONH-)Thioamide (-CSNH-)May alter hydrogen bonding strength and conformation. nih.gov
Amide (-CONH-)Sulfonamide (-SO₂NH-)Introduces a tetrahedral geometry and can increase solubility. nih.gov
Phenyl RingPyridyl RingIntroduces a hydrogen bond acceptor, potentially improving solubility and binding. cambridgemedchemconsulting.com
Phenyl RingThiophene RingA smaller aromatic ring with different electronic properties. cambridgemedchemconsulting.com
Methyl Group (-CH₃)Trifluoromethyl (-CF₃)Similar in size but electronically very different; can block metabolic oxidation.
Amino Group (-NH₂)Hydroxyl Group (-OH)Changes the group from basic to neutral and alters hydrogen bonding capability.

These strategies allow medicinal chemists to systematically explore the chemical space around the parent compound, leading to the discovery of optimized drug candidates.

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The rational design of potent and selective analogs of this compound is guided by key structural insights gleaned from various studies on related N-aryl acetamides. These principles focus on strategic modifications to the core scaffold to optimize interactions with biological targets while minimizing off-target effects.

A critical aspect of enhancing potency often involves modifications to the N-aryl portion of the molecule. In a study focused on developing selective inhibitors for histone deacetylase 6 (HDAC6), a p-tolyl group, identical to that in this compound, was identified as an optimal linker. This substitution resulted in a significant boost in potency and selectivity over other HDAC isoforms. The methyl group at the para position of the phenyl ring appears to be crucial for favorable interactions within the target's binding pocket. The angle between the tolyl linker's rotational axis and the C(sp³)–N bond of the acetamide is fixed at approximately 113°, which forces the connected chemical group to lie against the catalytic channel rim, exploiting differences between the rim regions of different enzyme isoforms and thereby enhancing selectivity. nih.gov

Further modifications to the N-aryl ring can also fine-tune potency and selectivity. For instance, in the development of N-phenylacetamide derivatives as antibacterial agents, the introduction of a thiazole moiety to the N-phenyl ring led to compounds with promising activity. Specifically, a 4-fluorophenyl group attached to the thiazole ring resulted in a compound with an EC50 value superior to existing antibacterial agents. nih.gov This suggests that extending the N-(4-methylphenyl) group with carefully chosen heterocyclic rings and substituted aryl moieties can lead to enhanced potency.

The amino group at the 2-position of the acetamide is another key site for modification. Studies on 2-amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists demonstrated that this amino group is a critical determinant of both potency and selectivity. nih.gov Optimization of this series involved strategies to maintain selectivity against the human A1 receptor while minimizing activity against the hERG channel, a common source of cardiotoxicity. This highlights the importance of carefully considering the nature and substitution of the 2-amino group to achieve a desirable therapeutic profile.

Moreover, research on N-aryl acetamides as antimalarial agents has provided valuable data on how substitutions impact activity. The data in the table below, derived from a study on N-aryl acetamides, illustrates how modifications to the acetamide and N-aryl moieties influence antimalarial potency against P. falciparum and cytotoxicity against human HepG2 cells.

CompoundR1R2ArP. falciparum 3D7 EC50 (µM)HepG2 CC50 (µM)
1 HH4-chlorophenyl>10>40
2 MeH4-chlorophenyl0.8>40
3 HMe4-chlorophenyl>10>40
4 HH4-bromophenyl1.2>40
5 HH4-trifluoromethylphenyl0.520
6 HH3,4-dichlorophenyl0.315

Data derived from a study on antimalarial N-aryl acetamides. acs.org

The data reveals that N-methylation of the amino acetamide (Compound 2) is tolerated and can improve potency compared to the unsubstituted analog (Compound 1), while substitution on the acetamide backbone (Compound 3) leads to inactivity. acs.org Furthermore, the nature of the substituent on the aryl ring significantly impacts both potency and cytotoxicity. Electron-withdrawing groups like trifluoromethyl (Compound 5) and dichloro (Compound 6) substituents on the phenyl ring led to increased potency. acs.org These findings suggest that for this compound, methylation of the 2-amino group and the introduction of electron-withdrawing groups on the 4-methylphenyl ring could be viable strategies to enhance potency.

In another example focused on HDAC inhibitors, the linker connecting a carbazole (B46965) cap to the zinc-binding group was systematically varied. The p-tolyl linker, as present in the core structure of interest, demonstrated superior potency and selectivity.

CompoundLinkerHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)
1 n-pentyl439700~226
5 p-tolyl1910900~574

Data derived from a study on HDAC inhibitors. nih.gov

This data clearly indicates that the rigid p-tolyl linker provides a significant advantage in both potency and selectivity for HDAC6 over HDAC1 compared to a more flexible alkyl linker. nih.gov This underscores the principle that linker rigidity and specific substitution patterns are key to achieving high selectivity.

N-Aryl Ring Modification: The p-methyl group is a favorable feature. Further substitution on the phenyl ring with electron-withdrawing groups or extension with heterocyclic moieties can enhance potency.

2-Amino Group Substitution: The primary amino group is a key pharmacophoric feature. Its modification, for example through methylation, can influence activity, but must be approached with caution as N-acetylation in related series has been shown to be critical for some biological activities.

Linker Rigidity: Maintaining a rigid connection between the aminoacetamide and the N-aryl group, as provided by the phenyl ring, is beneficial for selectivity.

By applying these principles, medicinal chemists can systematically explore the chemical space around this compound to develop novel drug candidates with improved therapeutic properties.

Vii. Translational Research Applications and Future Perspectives

Potential as Lead Molecules and Hit-to-Lead Optimization in Drug Discovery Programs

The process of discovering a new drug often begins with a "hit," a molecule identified from a large-scale screening that shows activity against a biological target. The subsequent "hit-to-lead" (H2L) phase involves optimizing this initial hit into a more potent and drug-like "lead" compound. wikipedia.org This optimization aims to enhance binding affinity, improve metabolic stability, and increase selectivity to minimize off-target effects. wikipedia.org

While extensive drug discovery programs focused specifically on 2-amino-N-(4-methylphenyl)acetamide are not widely documented, its core structure, N-arylacetamide, is a significant scaffold in medicinal chemistry. nih.gov Derivatives of this scaffold are investigated for a wide range of pharmacological activities. For instance, related pyrazolyl-acetamide molecules have been synthesized and studied for their potential biological applications, indicating the value of the acetamide (B32628) linkage in creating bioactive compounds. iucr.org

The structure of this compound, featuring a primary aromatic amine and an acetamide group, offers multiple points for chemical modification. In a hit-to-lead campaign, medicinal chemists could systematically alter these functional groups to explore the structure-activity relationship (SAR). The goal would be to develop analogs with improved potency, selectivity, and pharmacokinetic properties, transforming the initial hit into a viable lead series for further development. wikipedia.org

Applications as Chemical Probes and Ligands in Advanced Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems. nih.gov They are designed to interact with a specific protein or pathway, allowing researchers to investigate its function. Given its defined chemical structure, this compound and its derivatives hold potential for development into such probes.

The compound's functional groups—the aromatic ring, the amino group, and the amide linkage—can serve as recognition elements for binding to biological macromolecules. By attaching a reporter group, such as a fluorescent tag, to the molecule, it could be transformed into a probe to visualize the location and activity of a target protein within cells or tissues. The development of probes often involves creating a series of related compounds to find one with the optimal balance of potency, selectivity, and appropriate physical properties for imaging or pull-down experiments. nih.gov Although specific applications of this compound as a chemical probe are not yet established, its scaffold represents a starting point for the rational design of such research tools.

Role as Versatile Intermediates in Fine Chemical and Agrochemical Synthesis

N-arylacetamides are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.goviucr.org this compound fits this profile, serving as a valuable building block for creating more complex molecules. Its utility stems from the reactivity of its functional groups. The primary amino group can be readily transformed into a wide variety of other functionalities through reactions like diazotization, acylation, or alkylation.

The synthesis of its direct precursor, 2-azido-N-(4-methylphenyl)acetamide, highlights its position as a key intermediate. nih.goviucr.org The azide (B81097) group in this precursor is a versatile functional group that can be easily reduced to form the primary amine of the title compound. This two-step process, starting from 2-Chloro-N-(p-tolyl)acetamide, demonstrates a practical route to the compound, positioning it as a readily accessible intermediate for further synthetic elaboration in the production of fine chemicals and biologically active agents for agriculture. nih.goviucr.org

Identification of Unexplored Biological Targets and Emerging Research Areas

A significant area of future research for this compound lies in the identification of novel biological targets. While its own biological activity profile is largely uncharacterized, the N-arylacetamide motif is present in compounds targeting a wide array of proteins. An important emerging research strategy would be to perform broad-based phenotypic screening or target-based screening against diverse protein families, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Such screening campaigns could uncover unexpected biological activities, opening up new avenues for therapeutic development. For example, identifying a novel interaction between this compound and a previously "undrugged" protein could provide a critical starting point for a first-in-class drug discovery program. Furthermore, investigating its metabolic fate and potential metabolites could reveal new bioactive molecules and pathways, expanding its relevance in pharmacology and toxicology.

Advancements in Synthetic Methodologies and Analytical Characterization for this compound

The practical application of any chemical compound relies on efficient synthesis and robust analytical characterization.

Analytical Characterization: The characterization of this compound and its precursors relies on a suite of standard analytical techniques. The structure and purity are confirmed using methods that provide information on molecular structure, functional groups, and atomic connectivity. For its azide precursor, detailed characterization has been reported, which would be similarly applied to the final amino compound. nih.goviucr.orgresearchgate.net

Analytical Technique Purpose Observed Data (for precursor 2-azido-N-(4-methylphenyl)acetamide) Reference(s)
FT-IR Spectroscopy Identifies functional groupsν(N-H amide): 3254 cm⁻¹; ν(N₃): 2109 cm⁻¹; ν(C=O amide): 1660 cm⁻¹ nih.goviucr.org
¹H NMR Spectroscopy Determines proton environmentSignals for aromatic, methylene (B1212753) (CH₂), and methyl (CH₃) protons observed. iucr.org
¹³C NMR Spectroscopy Determines carbon frameworkSignals for aromatic, methylene, methyl, and carbonyl carbons observed. iucr.org
Mass Spectrometry Confirms molecular weightHRMS (ESI MS) (m/z) calculated for C₉H₁₀N₄O: 190.21; found: 190.1191 iucr.org
X-ray Crystallography Determines 3D molecular structureConfirms atomic connectivity and stereochemistry in the solid state. nih.goviucr.orgresearchgate.net

Advanced analytical methods, including 2D NMR techniques and liquid chromatography-mass spectrometry (LC-MS), would be employed for more detailed structural elucidation and purity assessment in complex biological matrices. synhet.comresearchgate.net

Integration of Computational and Experimental Approaches for Accelerated Compound Development

The modern development of chemical compounds is significantly accelerated by integrating computational modeling with experimental validation. nih.gov This synergistic approach allows for the prediction of molecular properties, guiding experimental work and reducing the time and resources needed for optimization.

For this compound, computational tools like Density Functional Theory (DFT) can be used to model its three-dimensional structure, predict its electronic properties (such as the HOMO-LUMO energy gap), and calculate its vibrational frequencies. iucr.orgresearchgate.net These theoretical predictions can then be compared with experimental data from X-ray crystallography and FT-IR spectroscopy to validate and refine the computational models. iucr.org This iterative cycle of prediction and validation provides deep insights into the molecule's behavior. nih.gov

In a drug discovery context, molecular docking simulations could predict how this compound and its analogs might bind to the active site of a target protein. These simulations would guide the synthesis of new derivatives with enhanced binding affinity, streamlining the hit-to-lead process. By combining computational predictions with targeted experimental synthesis and testing, researchers can more efficiently navigate the chemical space to develop compounds with desired properties. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.